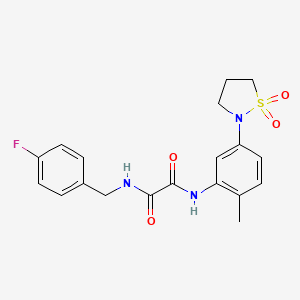

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide

Beschreibung

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The oxalamide core (N1,N2-linked oxalyl group) is flanked by two distinct moieties:

- N1-substituent: A 2-methylphenyl group substituted at position 5 with a 1,1-dioxidoisothiazolidin-2-yl ring.

- N2-substituent: A 4-fluorobenzyl group, introducing an electron-withdrawing fluorine atom at the para position of the benzyl ring.

Below, we compare its structural and functional attributes with analogous compounds.

Eigenschaften

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S/c1-13-3-8-16(23-9-2-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRJIFKUNSPDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways involved, and relevant research findings.

- Molecular Formula : C17H23N3O5S

- Molecular Weight : 381.4 g/mol

- CAS Number : 1105215-44-8

Target Enzyme : The primary target of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide is cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action : The compound likely binds to the active site of CDK2, inhibiting its kinase activity. This inhibition disrupts normal cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

Biochemical Pathways

The inhibition of CDK2 by this compound affects several biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can be particularly beneficial in cancer therapy where uncontrolled cell proliferation is a concern.

- Apoptosis Induction : The disruption of the cell cycle can lead to programmed cell death (apoptosis), which is a desirable outcome in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide effectively inhibits CDK2 activity. For example:

- IC50 Values : The compound has shown an IC50 value in the micromolar range against CDK2, indicating its potency as an inhibitor.

- Cell Line Studies : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability, confirming its potential as an anticancer agent.

Case Studies

A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(4-fluorobenzyl)oxalamide exhibited:

- Tumor Growth Inhibition : A marked decrease in tumor size compared to control groups.

- Histological Analysis : Examination of tumor tissues revealed increased apoptosis and reduced proliferation markers.

Summary Table of Biological Activity

| Activity | Outcome |

|---|---|

| CDK2 Inhibition | Effective at micromolar concentrations |

| Cell Cycle Arrest | Induces G1/S phase arrest |

| Apoptosis Induction | Increased apoptotic markers in treated cells |

| Tumor Growth Inhibition | Significant reduction in xenograft tumors |

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Substituent Effects on Key Properties

| Substituent Type | Example Compounds | Impact on Properties |

|---|---|---|

| Sulfone-containing | Target Compound | Increased polarity, metabolic stability |

| Halogenated Aryl | Compound 13, 28 | Enhanced lipophilicity, target binding |

| Hydroxyethyl/Thiazole | Compound 13 | Improved solubility, antiviral activity |

| Pyridine/Methoxy | S336, Compound 28 | Hydrogen bonding (pyridine), solubility (methoxy) |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.